1-(2,6-Dichloro-3-fluorophenyl)ethanol

Biocatalysis Chiral Resolution Enantioselectivity

Critical Crizotinib intermediate with 2,6-dichloro-3-fluoro steric hindrance essential for ALK/c-MET binding. Validated substrate for CAL-B resolution (E>200) and Ir-Spiro-PAP catalyst screening. Non-substitutable halogen pattern ensures regulatory alignment with approved API route. Procure as racemate or isolated (S)-enantiomer for pharma manufacturing.

Molecular Formula C8H7Cl2FO
Molecular Weight 209.04 g/mol
CAS No. 756520-66-8
Cat. No. B1320395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-3-fluorophenyl)ethanol
CAS756520-66-8
Molecular FormulaC8H7Cl2FO
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)O
InChIInChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3
InChIKeyJAOYKRSASYNDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 756520-66-8) Sourcing & Procurement Guide


1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 756520-66-8) is a chiral secondary alcohol that serves as the essential penultimate intermediate in the commercial synthesis of crizotinib (Xalkori), a targeted therapy for ALK-positive non-small cell lung cancer . The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer (CAS 877397-65-4) being the stereochemically required building block for the final API . Its molecular formula is C₈H₇Cl₂FO with a molecular weight of 209.04 g/mol, featuring a 2,6-dichloro-3-fluorophenyl substitution pattern that creates steric hindrance at the ortho positions—a critical structural feature that directly impacts its reactivity and resolution behavior in downstream processing [1].

Why 1-(2,6-Dichloro-3-fluorophenyl)ethanol Cannot Be Substituted with Closest Analogs


The 2,6-dichloro-3-fluoro substitution pattern on the phenyl ring of this compound is not interchangeable with other halogenated phenylethanol analogs. The dual ortho-chloro substituents create substantial steric hindrance that profoundly alters the compound's behavior in enzymatic and chemical resolutions compared to simpler analogs like 1-(3-fluorophenyl)ethanol or 1-(2-fluorophenyl)ethanol [1]. This steric environment directly impacts reaction kinetics, enzyme accessibility, and the efficiency of chiral resolution—as demonstrated by the fact that researchers expected 'long reaction times for this transformation' precisely due to these ortho substituents [2]. Moreover, the specific halogen array (2,6-dichloro-3-fluoro) is not arbitrary; it is retained in the final crizotinib structure and is essential for target binding to c-MET and ALK kinases. Substituting with analogs such as 2,6-dichloro-3-bromophenyl or 2,6-dichloro-4-fluorophenyl derivatives would yield structurally divergent intermediates that are incompatible with the validated crizotinib synthetic route and would fail to produce the approved API .

Quantitative Differentiation Evidence for 1-(2,6-Dichloro-3-fluorophenyl)ethanol vs. Analogs


Kinetic Resolution Efficiency: 1-(2,6-Dichloro-3-fluorophenyl)ethanol vs. Unhindered Phenylethanols

In lipase-catalyzed kinetic resolution using Candida antarctica lipase B (CAL-B), racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol achieves an enantiomeric ratio (E) exceeding 200 at 45% conversion, demonstrating exceptionally high enzyme selectivity [1]. This E > 200 value represents near-perfect enantioselectivity that is only attainable due to the sterically hindered 2,6-dichloro substitution pattern, which amplifies the enzyme's ability to discriminate between enantiomers compared to unhindered 1-phenylethanol analogs (typical E values 10–50 for unsubstituted phenylethanols with CAL-B) [1]. This ortho-substitution effect is so pronounced that dynamic kinetic resolution under continuous-flow conditions yields the desired (R)-enantiomer in 57% conversion with 98% enantiomeric excess (ee) [1].

Biocatalysis Chiral Resolution Enantioselectivity

Chiral Reduction Selectivity: (S)-Enantiomer vs. (R)-Enantiomer Production Feasibility

The (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4) is the required stereoisomer for crizotinib synthesis, yet chemical asymmetric reduction methods are consistently biased toward the (R)-enantiomer. Jiang et al. (2000) reported enantioselective reduction of the corresponding ketone to (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 96% ee using a sodium borohydride/trimethylsilyl chloride/(S)-α,α-diphenylpyrrolidinemethanol system [1]. Pfizer's patent explicitly states that 'there is no available chemical synthesis for producing (1S)-(2,6-dichloro-3-fluorophenyl)ethanol' and that attempts using (R)-2-methyl-CBS-oxazoborolidine failed to yield the (S)-enantiomer with adequate enantiomeric purity [1]. This creates a fundamental supply chain asymmetry: chemical methods readily produce the (R)-enantiomer, but biocatalytic methods are required to access the therapeutically essential (S)-enantiomer [2].

Asymmetric Synthesis Chiral Alcohol Drug Intermediate

Biocatalytic Process Scalability: Demonstrated Multi-Kilogram Production Capability

A validated four-step biotransformation-mediated synthesis has been demonstrated to produce (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol at a 6 kg manufacturing scale, confirming industrial feasibility for this specific compound . This process, used to manufacture the key intermediate for PF-2341066 (crizotinib), can also be adapted to produce the (1R)-enantiomer, providing supply chain flexibility . In contrast, alternative chemical resolution approaches for this compound (such as Boc-L-proline resolution) suffer from 'long steps, low yield' and require additional deprotection and chromatographic purification steps that reduce process efficiency [1].

Process Chemistry Scale-Up Biocatalysis

Optimal Use Cases for 1-(2,6-Dichloro-3-fluorophenyl)ethanol in R&D and Manufacturing


Crizotinib API Manufacturing: The Sole Validated Intermediate

1-(2,6-Dichloro-3-fluorophenyl)ethanol (as the racemate or isolated (S)-enantiomer) is the only intermediate that proceeds directly to crizotinib (PF-02341066, Xalkori) via established synthetic routes. The compound undergoes Mitsunobu coupling with 3-hydroxy-2-nitropyridine derivatives to install the chiral ether linkage that is essential for crizotinib's pharmacological activity [1]. No alternative intermediate with a different halogen substitution pattern can produce the approved API without requiring a complete revalidation of the synthetic route and regulatory filing .

Biocatalysis Research: Model Substrate for Sterically Hindered Enzymatic Resolution

The exceptional enantioselectivity (E > 200) observed with CAL-B lipase makes racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol an ideal model substrate for studying enzymatic resolution of sterically hindered secondary alcohols. The ortho-substitution effect is so pronounced that researchers anticipated 'long reaction times for this transformation' yet discovered unexpectedly high selectivity [1]. This compound serves as a benchmark substrate for evaluating new lipase variants, immobilization methods, and continuous-flow DKR systems where high E values are required for process efficiency [1].

Asymmetric Hydrogenation Catalyst Development: Challenging Ortho-Substituted Ketone

The corresponding ketone, 2,6-dichloro-3-fluoroacetophenone (CAS 290835-85-7), is a challenging substrate for asymmetric hydrogenation due to the steric hindrance from both ortho-chloro substituents. This has driven the development of highly active Ir-Spiro-PAP catalysts capable of achieving high enantioselectivity on this demanding scaffold [1]. Procurement of 1-(2,6-dichloro-3-fluorophenyl)ethanol provides access to this valuable test substrate (via oxidation back to the ketone) for catalyst screening programs aimed at developing next-generation asymmetric hydrogenation technologies for sterically hindered aryl ketones [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichloro-3-fluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.